molecular formula C8H11N3OS B1416167 6-Morpholin-4-ylpyrimidine-4-thiol CAS No. 1023813-22-0

6-Morpholin-4-ylpyrimidine-4-thiol

Cat. No.: B1416167
CAS No.: 1023813-22-0
M. Wt: 197.26 g/mol
InChI Key: YRLVOUADGSLLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Morpholin-4-ylpyrimidine-4-thiol is a heterocyclic compound with the molecular formula C8H11N3OS. It features a morpholine ring fused to a pyrimidine ring with a thiol group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Morpholin-4-ylpyrimidine-4-thiol typically involves the cyclization of appropriate precursorsThis can be achieved through nucleophilic substitution reactions using thiolating agents such as thiourea or sodium hydrosulfide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Morpholin-4-ylpyrimidine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Morpholin-4-ylpyrimidine-4-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Morpholin-4-ylpyrimidine-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, the morpholine and pyrimidine rings may interact with nucleic acids or other biomolecules, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 6-Morpholin-4-ylpyrimidine-2-thiol
  • 4-Morpholin-4-ylpyrimidine-2-thiol
  • 6-Morpholin-4-ylpyrimidine-4-amine

Uniqueness

6-Morpholin-4-ylpyrimidine-4-thiol is unique due to the specific positioning of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This positioning allows for unique interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

6-morpholin-4-yl-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c13-8-5-7(9-6-10-8)11-1-3-12-4-2-11/h5-6H,1-4H2,(H,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLVOUADGSLLRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=S)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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